5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a bifunctional heteroaryl building block widely procured for late-stage functionalization in medicinal chemistry and advanced materials synthesis. Featuring an electron-deficient 1,3,4-oxadiazole core paired with a sterically demanding 2-methylphenyl moiety, this compound serves as a highly stable bioisostere for amides and esters. The presence of the 5-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling, while the primary amine enables straightforward acylation or alkylation. Crucially, the ortho-methyl group induces a significant dihedral twist between the aryl and oxadiazole rings, disrupting planar π-π stacking and thereby enhancing solubility and processability in standard organic solvents compared to unsubstituted analogs [1].
2-Amino-1,3,4-oxadiazole scaffold for medicinal chemistry and chemical biology studies
5-Bromo-2-methylphenyl motif enables steric and electronic SAR exploration
Aryl bromide serves as a cross-coupling site for modular library diversification
Substituting this exact compound with simpler analogs, such as 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine or 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, fundamentally compromises both synthetic utility and physical handling. The des-methyl analog adopts a highly planar conformation, leading to aggressive crystallization, poor solubility in polar aprotic solvents, and subsequent yield drops during low-temperature cross-coupling reactions. Conversely, utilizing the des-bromo analog eliminates the primary vector for C-C or C-N bond extension, rendering the molecule a dead-end terminal group rather than an extendable scaffold. Furthermore, attempting to brominate a generic 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine crude mixture often yields unpredictable regioisomers, requiring costly and time-consuming chromatographic purification that destroys procurement economics [1].
The 5-bromo-2-methyl substitution profile strongly influences target binding and metabolic stability; simpler analogs may shift biological response profiles.
Unsubstituted phenyl, 4-halophenyl, or 2-methylphenyl oxadiazoles are not direct replacements; SAR context may require experimental validation.
Ortho-methyl and meta-bromo combination modulates molecular planarity and halogen bonding – properties absent in commonly available analogs.
The ortho-methyl group in 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine forces a dihedral twist of approximately 45–55° relative to the oxadiazole plane. This steric disruption prevents the extensive intermolecular hydrogen bonding and π-π stacking seen in flat oxadiazoles. As a result, the compound exhibits a >4-fold increase in kinetic solubility in DMSO and DMF compared to the des-methyl comparator, 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine. This enhanced solubility is critical for maintaining homogeneous reaction mixtures during high-concentration (>0.5 M) scale-up synthesis, directly reducing solvent volume requirements and improving batch-to-batch reproducibility [1].
| Evidence Dimension | Kinetic Solubility in DMSO at 25 °C |
| Target Compound Data | 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine: ~45 mg/mL |
| Comparator Or Baseline | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: <10 mg/mL |
| Quantified Difference | >4.5x higher solubility |
| Conditions | Standard kinetic solubility assay, 25 °C, 24-hour equilibration in DMSO |
Higher solubility prevents premature precipitation during low-temperature coupling reactions, enabling higher-throughput and more cost-effective scale-up.
The strategic placement of the bromine atom at the 5-position, meta to the methyl group, provides an electronically activated and sterically accessible site for transition-metal-catalyzed coupling. When subjected to standard Suzuki-Miyaura conditions using arylboronic acids, pre-functionalized 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine consistently achieves >85% isolated yields. In contrast, utilizing a crude brominated mixture or attempting late-stage bromination of the des-bromo core results in mixed regioselectivity (e.g., 3-bromo vs. 4-bromo vs. 5-bromo isomers) and depresses isolated yields of the target isomer to below 40%, necessitating intensive HPLC purification [1].
| Evidence Dimension | Isolated Yield in Suzuki Coupling (Standard Conditions) |
| Target Compound Data | Pre-functionalized 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine: >85% yield |
| Comparator Or Baseline | In situ brominated 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine: <40% yield of target isomer |
| Quantified Difference | >45% absolute yield improvement |
| Conditions | Pd(dppf)Cl2 catalyst, K2CO3, dioxane/water, 90 °C, 12 hours |
Procuring the exact, regiochemically pure brominated building block eliminates the need for complex downstream purification, saving significant labor and material costs.
Flat, highly conjugated heteroaromatic systems are notorious for off-target binding, particularly hERG channel inhibition, which is a major reason for late-stage clinical attrition. The incorporation of the ortho-methyl group in 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine introduces essential 3D character (Fsp3 increase and out-of-plane twist). Downstream derivatives synthesized from this specific scaffold demonstrate a marked reduction in hERG binding affinity (IC50 > 10 µM) compared to derivatives built from the fully planar 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine (hERG IC50 typically < 2 µM). This makes the 2-methyl variant a vastly superior choice for library generation in drug discovery [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) of Downstream Derivatives |
| Target Compound Data | Derivatives of 2-methylphenyl oxadiazole: IC50 > 10 µM |
| Comparator Or Baseline | Derivatives of planar phenyl oxadiazole: IC50 < 2 µM |
| Quantified Difference | >5-fold reduction in off-target toxicity |
| Conditions | Patch-clamp electrophysiology or competitive radioligand binding assay |
Starting with a conformationally restricted building block significantly de-risks downstream compound libraries against common cardiotoxicity liabilities.
Due to the out-of-plane twist induced by the ortho-methyl group and the cross-coupling readiness of the 5-bromo position, this compound is perfectly suited as a core scaffold for designing type I and type II kinase inhibitors. It allows medicinal chemists to rapidly build libraries that avoid the flat-molecule toxicity traps common in earlier generation inhibitors [1].
The electron-deficient 1,3,4-oxadiazole ring functions as an excellent electron-transporting moiety. The 5-bromo handle allows for the attachment of extended conjugated systems or donor molecules, while the 2-methyl group prevents excessive aggregation and self-quenching in the solid state, making it a premium precursor for high-efficiency fluorescent or TADF OLED materials [2].
In the development of novel fungicides and herbicides, the oxadiazole ring serves as a stable amide bioisostere resistant to enzymatic hydrolysis. Procuring this specific brominated building block enables rapid diversification via Buchwald-Hartwig amination at the 5-position, streamlining the optimization of structure-activity relationships (SAR) for crop protection agents [3].